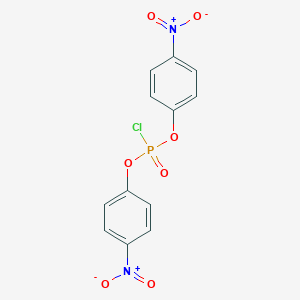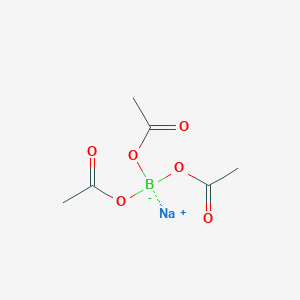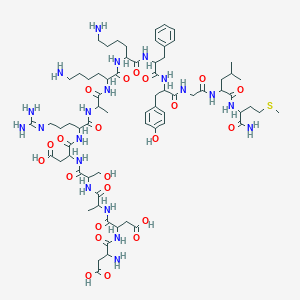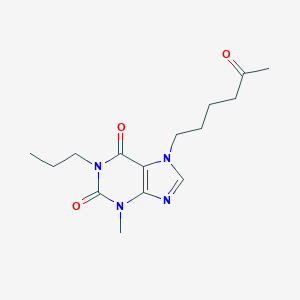
Bis(4-nitrophenyl) phosphorochloridate
描述
Bis(4-nitrophenyl) phosphorochloridate: is an organophosphorus compound with the molecular formula C12H8ClN2O7P. It is characterized by the presence of two 4-nitrophenyl groups attached to a phosphorochloridate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) phosphorochloridate typically involves the reaction of 4-nitrophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and a base like pyridine is often used to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C6H4(NO2)OH+POCl3→(C6H4(NO2))2P(O)Cl+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to handle the exothermic nature of the reaction. The use of automated systems can also help in scaling up the production while maintaining product quality .
化学反应分析
Types of Reactions: Bis(4-nitrophenyl) phosphorochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form bis(4-nitrophenyl) phosphate and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Bases like pyridine or triethylamine can be used to facilitate the reactions.
Major Products:
Phosphoramidates: Formed when reacting with amines.
Phosphates: Formed when reacting with alcohols or undergoing hydrolysis
科学研究应用
Chemistry: Bis(4-nitrophenyl) phosphorochloridate is used as a reagent in organic synthesis, particularly in the preparation of phosphoramidates and phosphates. It serves as a phosphorylating agent in various chemical transformations.
Biology and Medicine: In biological research, it is used to study enzyme mechanisms, particularly those involving phosphoryl transfer reactions. It can act as a substrate for phosphatases and other enzymes that catalyze the hydrolysis of phosphate esters .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of flame retardants, plasticizers, and other functional materials.
作用机制
The mechanism of action of bis(4-nitrophenyl) phosphorochloridate involves the transfer of the phosphoryl group to nucleophiles. The reaction typically proceeds through a pentacoordinate transition state, where the nucleophile attacks the phosphorus atom, leading to the displacement of the chloride ion. This mechanism is similar to that observed in many phosphoryl transfer reactions catalyzed by enzymes .
相似化合物的比较
Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphorochloridate group.
Bis(4-nitrophenyl) carbonate: Contains a carbonate group and is used in similar applications as a reagent in organic synthesis.
Uniqueness: Bis(4-nitrophenyl) phosphorochloridate is unique due to its high reactivity and ability to act as a versatile phosphorylating agent. Its ability to form stable phosphoramidates and phosphates makes it valuable in both research and industrial applications .
属性
IUPAC Name |
1-[chloro-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN2O7P/c13-23(20,21-11-5-1-9(2-6-11)14(16)17)22-12-7-3-10(4-8-12)15(18)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUMNXFSXCQDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400486 | |
| Record name | BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6546-97-0 | |
| Record name | BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)




![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)







